molecular formula C24H25N3O3S B2990182 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)acetamide CAS No. 1203102-19-5

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)acetamide

Cat. No. B2990182
CAS RN: 1203102-19-5
M. Wt: 435.54
InChI Key: JGENJBHFHQNCIC-UHFFFAOYSA-N
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Description

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O3S and its molecular weight is 435.54. The purity is usually 95%.
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Scientific Research Applications

Antipsychotic Potential and SAR Analysis

Compounds with pyrazol-5-ol structures have been investigated for their antipsychotic-like profiles in behavioral animal tests. Notably, these compounds do not interact with dopamine receptors like traditional antipsychotics, suggesting a novel mechanism of action. The synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols highlight the importance of the hydroxy and imine functionalities as isosteric replacements for amino and ketone groups. These compounds, especially those with methyl groups at specific positions on the pyrazole ring, exhibited reduced spontaneous locomotion in mice without causing ataxia, and did not bind to D2 dopamine receptors in vitro, suggesting potential for novel antipsychotic agents with fewer side effects (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, showcasing the potential of pyrazole-acetamide derivatives in developing compounds with beneficial oxidative stress mitigation properties. This is particularly relevant for conditions where oxidative stress plays a critical role (Chkirate et al., 2019).

properties

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(9H-fluoren-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-15-23(16(2)27(26-15)20-9-10-31(29,30)14-20)13-24(28)25-19-7-8-22-18(12-19)11-17-5-3-4-6-21(17)22/h3-8,12,20H,9-11,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGENJBHFHQNCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)acetamide

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